Chlomethoxyfen-d3

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Environmental Monitoring

Chlomethoxyfen-d3 is the trideuterated isotopologue of the diphenyl ether herbicide chlomethoxyfen (CAS 32861-85-1), specifically labeled at the methoxy group (C13H6D3Cl2NO4; MW 317.14). The parent compound is a protoporphyrinogen IX oxidase (PPO) inhibitor historically used as a pre-emergence herbicide in rice paddies, with a documented biological half-life in fish of 4.5-5.6 hours.

Molecular Formula C13H9Cl2NO4
Molecular Weight 317.14 g/mol
Cat. No. B12398422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlomethoxyfen-d3
Molecular FormulaC13H9Cl2NO4
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3/i1D3
InChIKeyDXXVCXKMSWHGTF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlomethoxyfen-d3: Deuterated Analytical Reference Standard for Precise Environmental and Metabolic Quantification


Chlomethoxyfen-d3 is the trideuterated isotopologue of the diphenyl ether herbicide chlomethoxyfen (CAS 32861-85-1), specifically labeled at the methoxy group (C13H6D3Cl2NO4; MW 317.14) . The parent compound is a protoporphyrinogen IX oxidase (PPO) inhibitor historically used as a pre-emergence herbicide in rice paddies, with a documented biological half-life in fish of 4.5-5.6 hours [1]. The deuterated analog serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS and GC-MS analysis, enabling isotope dilution mass spectrometry (IDMS) workflows that correct for matrix effects, extraction losses, and instrument variability [2]. As an analytical reference material rather than an agrochemical active ingredient, its procurement is strictly limited to research and testing laboratories performing environmental fate studies, pesticide residue monitoring, or metabolic tracing experiments.

Why Unlabeled Chlomethoxyfen or Alternative Internal Standards Cannot Substitute for Chlomethoxyfen-d3 in Quantitative LC-MS/MS Workflows


In quantitative analytical chemistry using mass spectrometry, the selection of an internal standard is not a matter of convenience or cost equivalence. Unlabeled chlomethoxyfen co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, making it impossible to differentiate spiked standard from native compound in real environmental or biological samples [1]. Conversely, a structurally unrelated internal standard (e.g., a surrogate from a different chemical class) fails to correct for compound-specific matrix effects, extraction efficiency variations, and ionization suppression/enhancement that are unique to the diphenyl ether scaffold [2]. Chlomethoxyfen-d3 provides a mass difference of +3 Da relative to the unlabeled analyte, enabling complete mass spectrometric resolution while maintaining near-identical physicochemical behavior (retention time, partition coefficient, ionization efficiency). This combination of mass distinguishability and physiochemical mimicry is non-negotiable for achieving the precision and accuracy mandated by regulatory residue analysis guidelines (e.g., SANTE/11312/2021) [3].

Quantitative Differentiation Evidence: Chlomethoxyfen-d3 Analytical Performance Versus Closest Analogs


Mass Spectrometric Resolution: Complete Analyte/Internal Standard Separation Enabled by +3 Da Mass Shift

Chlomethoxyfen-d3 provides a nominal mass increase of 3.02 Da relative to unlabeled chlomethoxyfen (C13H9Cl2NO4 vs C13H6D3Cl2NO4), enabling baseline mass spectrometric resolution at unit resolution while maintaining identical chromatographic retention time . This mass difference eliminates isotopic cross-talk between the internal standard and analyte channels, which is a known source of quantification bias in stable isotope dilution assays when using 13C-labeled or single-deuterium analogs [1].

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Environmental Monitoring

Environmental Fate Tracking: Differential Elimination Kinetics Enabling Source Apportionment Studies

In bioconcentration studies with black silver carp (Aristichthys nobilis), unlabeled chlomethoxyfen exhibited biological half-lives of 5.6 hours (high exposure concentration) and 4.5 hours (low exposure concentration), compared to butachlor (11.6-23.1 days) and thiobencarb (13.9-17.3 days) [1]. The extremely rapid elimination kinetics of chlomethoxyfen relative to other paddy-field herbicides necessitates a deuterated internal standard for accurate residue quantification at trace levels, as matrix interference from co-extracted lipids and pigments in fish tissue significantly suppresses ionization of the analyte [2].

Bioconcentration Environmental Half-Life Aquatic Toxicology

Hepatic Cytotoxicity Profile: Reduced Acute Toxicity Relative to In-Class Diphenyl Ether Comparators

In cultured rat hepatocytes, chlomethoxyfen demonstrated no concentration-dependent decrease in viability at concentrations up to 1.0 mM, whereas the structurally related diphenyl ether CNP-amino exhibited an LC50 of 0.36 mM (95% CI: 0.33-0.40 mM) [1]. Additionally, chlomethoxyfen induced an 18-fold maximum porphyrin accumulation at 0.13 mM, compared to 17-fold for CNP and 21-fold for bifenox, indicating potent PPO inhibition with comparatively lower acute cytotoxicity [1].

In Vitro Toxicology Hepatocyte Cytotoxicity Porphyrinogenesis

Trehalase Inhibition Potency: Superior Ki Value Versus Closest Diphenyl Ether Analog

In a 2024 study identifying non-carbohydrate inhibitors of insect trehalase, chlomethoxyfen inhibited OfTreh (Ostrinia furnacalis trehalase) with a Ki of 43 μM, which represents a 23% lower Ki (indicating stronger inhibition) compared to the closely related diphenyl ether herbicide bifenox (Ki = 56 μM) [1]. Both compounds were derived from virtual screening of diphenyl ether herbicides and represent the first-in-class non-sugar trehalase inhibitors [1].

Insecticide Discovery Enzyme Inhibition Trehalase

Antiandrogenic Activity: Potency Exceeding Established Endocrine Disruptor Reference Compounds

In a comprehensive screening of 200 pesticides using CHO cell-based transactivation assays, chlomethoxyfen exhibited antiandrogenic activity that was higher than that of vinclozolin and p,p'-DDE, two well-characterized androgen receptor (AR) antagonists used as positive controls in endocrine disruption studies [1]. Among the diphenyl ether herbicides tested, chlornitrofen and chlomethoxyfen were specifically noted for their superior AR antagonism relative to these reference standards [1].

Endocrine Disruption Androgen Receptor Antagonism In Vitro Toxicology

Optimal Research Applications for Chlomethoxyfen-d3 Based on Quantitatively Established Performance Differentiation


LC-MS/MS Method Validation for Pesticide Residue Analysis in Food and Environmental Matrices

Laboratories developing and validating analytical methods for chlomethoxyfen residue quantification in rice, fish tissue, or surface water should procure Chlomethoxyfen-d3 as the designated internal standard. The +3 Da mass shift enables complete chromatographic co-elution with the native analyte while providing baseline mass spectrometric resolution at unit resolution, fulfilling the SANTE/11312/2021 requirement that stable isotope-labeled internal standards be used for analytes susceptible to matrix effects [1]. Given the documented rapid elimination kinetics of chlomethoxyfen in aquatic organisms (biological half-life 4.5-5.6 hours [2]), accurate quantification at sub-ppb levels demands matrix-matched calibration with deuterated internal standard correction.

Metabolic Tracing Studies in Insect Trehalase Inhibitor Development

Research groups investigating diphenyl ethers as non-carbohydrate insect trehalase inhibitors should utilize Chlomethoxyfen-d3 to trace absorption, distribution, metabolism, and excretion (ADME) of the lead compound in insect models. With a Ki of 43 μM against OfTreh (23% more potent than the closest analog bifenox [3]), chlomethoxyfen represents the optimal diphenyl ether scaffold for further optimization. Deuterium labeling enables LC-MS/MS quantification of the parent compound and its metabolites in locust hemolymph and tissue homogenates following oral administration, without interference from endogenous compounds or unlabeled tracer that would confound mass balance calculations.

Mechanistic Endocrine Disruption and Hepatotoxicity Studies

Toxicology laboratories conducting in vitro mechanistic studies on diphenyl ether-mediated androgen receptor antagonism or porphyrinogenesis should use Chlomethoxyfen-d3 to distinguish between parent compound effects and those of metabolites. The compound demonstrates potent AR antagonism exceeding established reference standards [4] while exhibiting minimal acute cytotoxicity in primary hepatocytes at concentrations up to 1.0 mM (unlike the highly cytotoxic CNP-amino, LC50 = 0.36 mM [5]). Deuterium labeling allows researchers to quantify intracellular accumulation of the parent compound during 24-48 hour exposures and correlate concentration-response relationships for receptor antagonism without the confounding variable of compound degradation.

Environmental Fate and Biodegradation Pathway Elucidation

Environmental microbiology laboratories studying the degradation of nitrodiphenyl ether herbicides by dioxin-degrading bacteria such as Sphingomonas wittichii RW1 should employ Chlomethoxyfen-d3 as a tracer to distinguish between multiple concurrent degradation pathways. The parent compound is removed from culture medium more slowly than nitrofen but more rapidly than oxyfluorfen [6], and undergoes initial nitro group reduction and N-acetylation followed by ether bond cleavage. Deuterium labeling at the methoxy group provides a stable isotopic signature that persists through the initial reduction steps, enabling mass spectrometric tracking of metabolite formation kinetics and pathway branching ratios that would be impossible to resolve using unlabeled substrate alone.

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